(3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride
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Overview
Description
(3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butoxy group and a hydroxyl group, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Substitution Reaction: Introduction of the tert-butoxy group is achieved through a substitution reaction, often using tert-butyl alcohol and an acid catalyst.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be performed using oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Chirality Induction: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the substitution and hydroxylation reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and control over stereochemistry.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, such as the reduction of the hydroxyl group to a hydrogen atom using lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, Jones reagent.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for substitution reactions, chiral catalysts for stereochemistry control.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
(3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3R,5R)-5-(tert-butoxy)piperidin-3-ol hydrochloride: A stereoisomer with different biological activity.
(3S,5S)-5-(methoxy)piperidin-3-ol hydrochloride: Similar structure with a methoxy group instead of a tert-butoxy group.
(3S,5S)-5-(tert-butoxy)piperidin-3-one hydrochloride: An oxidized form with a ketone group.
Uniqueness: (3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2679949-68-7 |
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Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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